

An In-depth Technical Guide to 1-Allyl-4-fluorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Allyl-4-fluorobenzene

Cat. No.: B154274

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and analysis of **1-Allyl-4-fluorobenzene**, a key intermediate in organic synthesis for the development of novel pharmaceuticals and agrochemicals.

Core Physicochemical Data

1-Allyl-4-fluorobenzene is an organic compound featuring a fluorine atom and an allyl group attached to a benzene ring.^[1] The electron-withdrawing nature of the fluorine atom and the presence of the reactive allyl group make it a versatile building block in medicinal chemistry.^[1]

Below is a summary of its key quantitative properties.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ F	[1] [2] [3]
Molecular Weight	136.17 g/mol	[1] [2] [3]
CAS Number	1737-16-2	[2] [3]
Appearance	Liquid	[4]
Density	1.009 g/mL at 25 °C	[5]
Refractive Index	n _{20/D} 1.494	[5]
Purity	≥95% - 97% (typical)	[3]

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This section details a standard laboratory procedure for the synthesis of **1-Allyl-4-fluorobenzene** using a Friedel-Crafts alkylation reaction. This method involves the reaction of fluorobenzene with an allyl halide in the presence of a Lewis acid catalyst.[\[1\]](#)

Materials:

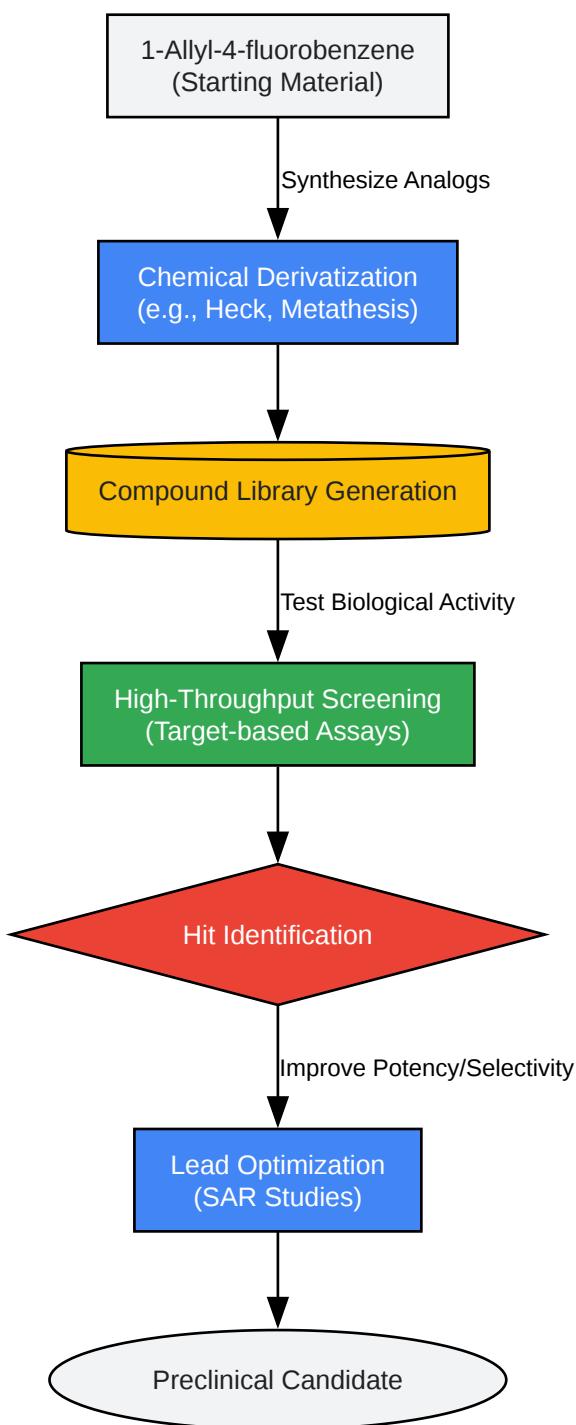
- Fluorobenzene
- Allyl bromide
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)

- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is dried in an oven and cooled under a stream of dry nitrogen.
- Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is added to the flask, followed by 100 mL of anhydrous dichloromethane under a nitrogen atmosphere. The suspension is stirred and cooled to 0 °C in an ice bath.
- Addition of Reactants: Fluorobenzene (1.0 equivalent) is added to the stirred suspension. Subsequently, allyl bromide (1.05 equivalents) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing 100 mL of ice-cold 1M HCl. The mixture is stirred for 15 minutes.
- Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with 30 mL portions of dichloromethane.
- Washing: The combined organic layers are washed sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **1-Allyl-4-fluorobenzene**.


Logical Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of **1-Allyl-4-fluorobenzene** and a conceptual pathway for its potential application in drug discovery.

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow for **1-Allyl-4-fluorobenzene**.

[Click to download full resolution via product page](#)

Caption: Conceptual Pathway in a Drug Discovery Program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-Allyl-4-fluorobenzene | 1737-16-2 [smolecule.com]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. chemscene.com [chemscene.com]
- 4. 1-烯丙基-4-氟苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Allyl-4-fluorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154274#1-allyl-4-fluorobenzene-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com